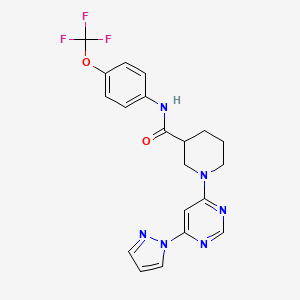![molecular formula C18H16FN3OS2 B2706839 5-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole CAS No. 1706302-43-3](/img/structure/B2706839.png)
5-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that features a unique combination of heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[c][1,2,5]thiadiazole core, which can be synthesized through the reaction of appropriate aromatic amines with sulfur and nitrogen sources under controlled conditions. The thiazepane ring can be introduced through cyclization reactions involving suitable precursors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings and heterocyclic moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound can be explored for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It may serve as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mecanismo De Acción
The mechanism of action of 5-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester
- 4,7-Diarylbenzo[c][1,2,5]thiadiazoles
- 4-(7-(4-(Bis(4-methoxyphenyl)amino)-2-fluorophenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoic acid
Uniqueness
5-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole stands out due to its combination of the benzo[c][1,2,5]thiadiazole and thiazepane moieties, which confer unique chemical and biological properties. This structural uniqueness allows for diverse applications and potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
Propiedades
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c19-14-4-2-1-3-13(14)17-7-8-22(9-10-24-17)18(23)12-5-6-15-16(11-12)21-25-20-15/h1-6,11,17H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSIEJXKGOCMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2706756.png)



![N-(4-ethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2706760.png)

![5-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole](/img/structure/B2706766.png)
![4-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2706769.png)

![(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one](/img/structure/B2706773.png)

![ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2706777.png)
![N-[2-(4-Chlorophenyl)-5-methoxypentyl]but-2-ynamide](/img/structure/B2706778.png)

